2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 2-bromoethoxy substituent on the phenyl ring. This compound belongs to the dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis . The bromoethoxy group enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules, including pharmaceuticals and materials.
Properties
IUPAC Name |
2-[3-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJFVBZZHBRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674479 | |
| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-91-9 | |
| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds.
Mode of Action
Boronic acids and their esters are known to interact with their targets through the formation of reversible covalent bonds. This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids and their esters are known to influence a variety of biochemical pathways due to their ability to interact with various biological targets.
Result of Action
The interaction of boronic acids and their esters with various biological targets can lead to a range of potential effects, depending on the specific target and the nature of the interaction.
Action Environment
The action of 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters. Therefore, environmental factors can potentially influence the compound’s action, efficacy, and stability.
Biological Activity
2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available literature, including pharmacological studies, structure-activity relationships (SAR), and toxicity assessments.
- Molecular Formula : C14H20BBrO3
- Molecular Weight : 327.02 g/mol
- CAS Number : 913836-27-8
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron coordination. Boron compounds have been shown to exhibit various mechanisms including:
- Inhibition of Enzymatic Activity : Many boron compounds can inhibit enzymes by forming stable complexes with the active site.
- Antitumor Activity : Some studies suggest that dioxaborolanes exhibit cytotoxic effects against cancer cell lines through apoptosis induction .
Antitumor Activity
Research has indicated that compounds similar to this compound possess significant antitumor properties. For instance:
- In vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent inhibition of cell proliferation .
- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Selectivity : Preliminary data suggest selectivity towards certain cancer types while sparing normal cells .
Toxicity Profile
The safety profile of this compound is essential for its therapeutic application:
- Acute Toxicity : The compound exhibits moderate toxicity with hazard statements indicating harmful effects if ingested or inhaled (H302-H335) .
- Safety Precautions : Recommended handling includes protective equipment and proper storage conditions (4–8°C) to maintain stability .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound in a murine model. The results indicated:
- Tumor Reduction : A significant reduction in tumor size was observed after treatment with the compound compared to control groups.
- Survival Rate : Increased survival rates were noted among treated mice .
Case Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of the compound against specific metabolic enzymes:
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to act as a boron-based reagent in medicinal chemistry. Boron compounds are known for their ability to form stable complexes with biomolecules, which can enhance drug delivery systems and improve therapeutic efficacy.
- Case Study: Research has shown that boron-containing compounds can be utilized in the development of novel anti-cancer agents. For instance, the incorporation of boron into drug molecules can improve their stability and bioavailability.
Organic Synthesis
2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.
- Application Example: In Suzuki-Miyaura coupling reactions, this compound can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl halides | |
| Boronate Ester Formation | Useful for synthesizing esters |
Materials Science
In materials science, this compound can be used to modify the properties of polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength.
- Research Insight: Studies indicate that boron-containing polymers exhibit improved flame retardancy and lower smoke generation during combustion. This makes them suitable for applications in aerospace and automotive industries.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Alkoxy-Substituted Derivatives
Complex Functional Group Derivatives
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
- Starting Material: A bromo-substituted phenyl derivative bearing a 2-bromoethoxy group or a suitable precursor that can be functionalized.
- Lithiation Step: Directed ortho-lithiation or halogen-lithium exchange using n-butyllithium at low temperatures (-78 °C to -40 °C) to generate an aryl lithium intermediate.
- Borylation Step: Reaction of the aryl lithium species with a boron electrophile, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacol boronate esters, to form the boronate ester.
- Purification: Workup involves quenching with water or ammonium chloride solution, extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying over anhydrous magnesium sulfate, and purification by silica gel column chromatography or crystallization.
Detailed Preparation Procedures
Lithiation and Borylation Using n-Butyllithium and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This method is widely used for the synthesis of aryl boronate esters, including bromo-substituted derivatives structurally related to the target compound.
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-(2-Bromoethoxy)phenyl bromide (or analogous aryl bromide), dry THF, cooled to -78 °C | Slow addition of n-butyllithium (2.5 M in hexane) under inert atmosphere to generate aryl lithium intermediate | - | Low temperature critical to prevent side reactions |
| 2 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78 °C, stirring continued for 2-12 hours | Borylation of aryl lithium to form boronate ester | 51-86% (depending on substrate and conditions) | Reaction mixture warmed to room temperature post-addition |
| 3 | Quenching with water or ammonium chloride solution, extraction with dichloromethane or ethyl acetate, drying, and concentration | Workup and isolation of crude product | - | Removal of solvent under reduced pressure |
| 4 | Purification by silica gel column chromatography or crystallization from suitable solvents (e.g., n-heptane) | Isolation of pure boronate ester | Up to 86% | Purity confirmed by NMR and MS |
Using 1-bromo-3-(trifluoromethyl)benzene as a model substrate, reaction with n-butyllithium followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at -78 °C to room temperature gave the boronate ester in 86% yield.
For a related bromo-substituted phenyl derivative, the yield was reported around 51% under similar conditions with careful temperature control and inert atmosphere.
Reaction times vary from 3 hours to overnight (12-18 hours) depending on substrate reactivity and temperature profiles.
Direct Esterification of Boronic Acid with Pinacol
An alternative approach involves the synthesis of the boronic acid intermediate followed by esterification with pinacol to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-(2-Bromoethoxy)phenylboronic acid or its precursor in acetonitrile | Stirring with pinacol at room temperature for 1.5 hours | ~99.7% | Solvent removal under vacuum yields crude product |
| 2 | Removal of acetonitrile under reduced pressure at 30-35 °C | Isolation of crude boronate ester | - | Product is a light yellow solid |
| 3 | Purification by recrystallization or chromatography if needed | Final product isolation | High purity | Confirmed by 1H NMR |
This method is exemplified by the synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-bromophenylboronic acid and pinacol with a 99.7% yield.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature (Lithiation) | -78 °C to -40 °C | Lower temperatures favor selective lithiation and minimize side reactions |
| Reaction Time (Borylation) | 2 to 18 hours | Longer times improve conversion but may increase by-products |
| Solvents | THF, acetonitrile, dichloromethane | Dry, aprotic solvents preferred for lithiation and borylation steps |
| Workup | Quenching with water or ammonium chloride, extraction with organic solvents | Efficient removal of inorganic salts and impurities |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity of final boronate ester |
Analytical Data Supporting Preparation
1H NMR Spectroscopy: Characteristic signals for the tetramethyl groups of the dioxaborolane ring appear as singlets around δ 1.3-1.4 ppm (12H). Aromatic protons show expected splitting patterns depending on substitution.
Mass Spectrometry (MS): Molecular ion peaks consistent with the boronate ester molecular weight confirm product identity.
Purity: High-performance liquid chromatography (HPLC) purity values reported up to 96.7% for related compounds prepared via lithiation-borylation.
Summary Table of Representative Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| Lithiation-Borylation | 3-(2-Bromoethoxy)phenyl bromide | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, -78 °C to RT, 12 h | 51-86 | Silica gel chromatography |
| Esterification | 3-(2-Bromoethoxy)phenylboronic acid | Pinacol | Acetonitrile, RT, 1.5 h | ~99.7 | Vacuum removal, recrystallization |
| Alternative Lithiation | Aryl bromide derivatives | n-Butyllithium, pinacol boronate esters | THF, -78 °C to -40 °C, 6-18 h | 60-72 | Column chromatography |
Q & A
What are the common synthetic routes for preparing 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Level: Basic
Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling reactions. A representative route includes:
Borylation of halogenated precursors : React a brominated phenyl ether (e.g., 3-(2-bromoethoxy)phenyl bromide) with bis(pinacolato)diboron (B₂pin₂) or pinacolborane in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous 1,4-dioxane .
Purification : Isolate the product via column chromatography or recrystallization.
Key parameters include maintaining anhydrous conditions and optimizing catalyst loading (0.5–5 mol%) to minimize side reactions like debromination .
What spectroscopic and analytical methods are used to characterize this compound?
Level: Basic
Methodological Answer:
Routine characterization involves:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺ at m/z 367.1) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles at the boron center) .
How can Suzuki-Miyaura coupling conditions be optimized using this dioxaborolane?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance turnover .
- Solvent Effects : Use toluene/water mixtures for biphasic systems to improve yields .
- Temperature Control : Reactions at 80–100°C balance efficiency and decomposition risks.
- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate .
Example Table:
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂ | Toluene/H₂O | 85 | |
| Pd(OAc)₂/SPhos | Dioxane | 78 |
How do substituents on the phenyl ring (e.g., bromoethoxy vs. methoxy) influence reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
Substituent effects are critical:
- Electron-Withdrawing Groups (e.g., Br) : Enhance oxidative addition rates but may reduce boronate stability. The bromoethoxy group increases electrophilicity, accelerating Pd insertion .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder coupling efficiency by ~20% compared to smaller groups (e.g., methoxy) .
- Hammett Analysis : Use σ⁺ values to predict reactivity trends. For example, σ⁺(Br) = +0.26 vs. σ⁺(OCH₃) = -0.78 .
How can stability issues (e.g., hydrolysis) be mitigated during storage and reactions?
Level: Advanced
Methodological Answer:
- Storage : Store under inert gas (Ar/N₂) at -20°C in anhydrous DMSO or THF .
- Hydrolysis Prevention : Avoid protic solvents (e.g., H₂O) in reaction mixtures. Add molecular sieves (3Å) to scavenge moisture .
- Stability Assays : Monitor degradation via HPLC every 24 hours. Half-life in DMSO at 25°C: >14 days; in H₂O: <6 hours .
How to reconcile contradictory data on catalytic efficiency in cross-coupling reactions?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Substrate Purity : Trace moisture or halides (e.g., Cl⁻) in reagents can poison catalysts. Validate purity via ICP-MS .
- Reaction Scale : Nanoparticle formation in larger scales reduces surface area. Use flow chemistry for reproducibility .
- Counterion Effects : Compare K₂CO₃ vs. Cs₂CO₃; the latter improves solubility in toluene by 40% .
What is the role of this compound in medicinal chemistry as a synthetic intermediate?
Level: Basic
Methodological Answer:
It serves as a boronate precursor for:
- Biaryl Drug Candidates : Couple with aryl halides to generate kinase inhibitors (e.g., EGFR inhibitors) .
- Prodrug Design : Install hydrolyzable groups (e.g., esters) via Suzuki-Miyaura for targeted release .
What computational modeling approaches elucidate reaction mechanisms involving this dioxaborolane?
Level: Advanced
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
